molecular formula C12H12ClF3N2O3 B8283784 tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate

tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate

Numéro de catalogue B8283784
Poids moléculaire: 324.68 g/mol
Clé InChI: WXPSYJXMUMXEGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate is a useful research compound. Its molecular formula is C12H12ClF3N2O3 and its molecular weight is 324.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Nom du produit

tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate

Formule moléculaire

C12H12ClF3N2O3

Poids moléculaire

324.68 g/mol

Nom IUPAC

tert-butyl N-[6-chloro-3-(2,2,2-trifluoroacetyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C12H12ClF3N2O3/c1-11(2,3)21-10(20)18-9-6(4-5-7(13)17-9)8(19)12(14,15)16/h4-5H,1-3H3,(H,17,18,20)

Clé InChI

WXPSYJXMUMXEGN-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C(=O)C(F)(F)F

Origine du produit

United States

Synthesis routes and methods I

Procedure details

8 g (35 mmol) of tert-butyl (6-chloropyridin-2-yl)carbamate (Example 24A) were initially charged in 100 ml of THF and cooled to −50° C. 55 ml (87 mmol) of butyllithium (1.6N) were added dropwise. After the dropwise addition had ended, the reaction was slowly warmed to −10° C. and stirred at 0° C. for 2 h. The mixture was then cooled again to −40° C., and 12.8 g (70 mmol) of 4-(trifluoroacetyl)morpholine (Example 21A), dissolved in 4 ml of THF, were added. The reaction solution was stirred at −40° C. for 1 h, and, at −40° C., poured into 1 l of ethyl acetate and 350 ml of ammonium chloride solution and extracted. The organic phase was separated off, dried over magnesium sulfate and concentrated on a rotary evaporator. The reaction mixture was chromatographed on silica gel (mobile phase cyclohexane/ethyl acetate 10:1). This gave 9 g (79% of theory) of the product as an oil.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
4-(trifluoroacetyl)morpholine
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

8 g (35 mmol) of tert-butyl (6-chloropyridin-2-yl)carbamate (Example 1A) were initially charged in 100 ml of THF and cooled to −50° C. 55 ml (87 mmol) of butyllithium (1.6 N) were added dropwise. After the dropwise addition had ended, the reaction was warmed gradually to −10° C. and stirred at 0° C. for 2 h. Subsequently, the mixture was cooled again to −40° C., and 12.8 g (70 mmol) of 4-(trifluoroacetyl)morpholine (Example 6A), dissolved in 4 ml of THF, were added. The reaction solution was stirred at −40° C. for 1 h, then poured at −40° C. onto 1 l of ethyl acetate and 350 ml of ammonium chloride solution, and extracted. The organic phase was removed, dried over magnesium sulphate and concentrated on a rotary evaporator. The reaction mixture was chromatographed on silica gel (eluent: cyclohexane/ethyl acetate 10:1). 9 g (79% of theory) of the product were obtained as an oil.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

8 g (35 mmol) of tert-butyl(6-chloropyridin-2-yl)carbamate (Example 3A) were initially charged in 100 ml of THF and cooled to −50° C. 55 ml (87 mmol) of butyllithium (1.6 N) were added dropwise. After the dropwise addition had ended, the reaction was slowly warmed to −10° C. and stirred at 0° C. for 2 h. The mixture was then cooled again to −40° C., and 12.8 g (70 mmol) of 4-(trifluoroacetyl)morpholine (Example 10A), dissolved in 4 ml of THF, were added. The reaction solution was stirred at −40° C. for 1 h and then, at −40° C., poured into 1 l of ethyl acetate and 350 ml of ammonium chloride solution and extracted. The organic phase was separated off, dried over magnesium sulfate and concentrated on a rotary evaporator. The reaction mixture was chromatographed on silica gel (mobile phase cyclohexane/ethyl acetate 10:1). This gave 9 g (79% of theory) of the product as an oil.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.